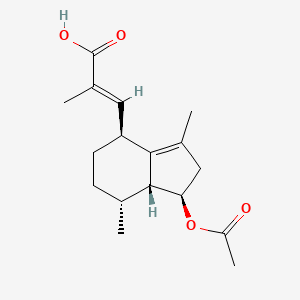![molecular formula C25H46O5Si2 B569939 (gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester CAS No. 1235828-36-0](/img/structure/B569939.png)
(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are known for their protective properties in organic synthesis, making the compound valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
the principles of protecting group chemistry and the use of tert-butyl(dimethyl)silyl groups are well-established in industrial organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl groups can be replaced with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .
Applications De Recherche Scientifique
(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and substrate interactions.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester involves its ability to act as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl groups protect hydroxyl groups from unwanted reactions, allowing for selective transformations of other functional groups. This selective protection is crucial in multi-step synthesis processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate: Similar in structure but with diphenyl groups instead of dimethyl groups.
(3S,4S)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}pyrrolidine: Contains a pyrrolidine ring instead of a pentanoate chain.
Uniqueness
(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester is unique due to its specific combination of tert-butyl(dimethyl)silyl groups and its chiral center, which provides distinct reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O5Si2/c1-12-28-23(27)16-14-20(26)17-19-13-15-21(29-31(8,9)24(2,3)4)22(18-19)30-32(10,11)25(5,6)7/h13,15,18,20,26H,12,14,16-17H2,1-11H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLIGLHBSYULY-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B569856.png)
![N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide](/img/new.no-structure.jpg)


![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)


![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)
![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)

![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)
